9-Iodononanoic acid
Description
Properties
CAS No. |
88019-90-3 |
|---|---|
Molecular Formula |
C9H17IO2 |
Molecular Weight |
284.13 g/mol |
IUPAC Name |
9-iodononanoic acid |
InChI |
InChI=1S/C9H17IO2/c10-8-6-4-2-1-3-5-7-9(11)12/h1-8H2,(H,11,12) |
InChI Key |
KNTGUFLHSQVAHE-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCI)CCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
9-Iodononanoic acid can be synthesized through several methods. One common approach involves the iodination of nonanoic acid. This can be achieved by reacting nonanoic acid with iodine and a suitable oxidizing agent under controlled conditions. Another method involves the halogen exchange reaction, where a precursor such as 9-bromononanoic acid is treated with sodium iodide in an organic solvent to replace the bromine atom with iodine .
Industrial Production Methods
Industrial production of 9-iodononanoic acid typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
9-Iodononanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as in the formation of 9-aminononanoic acid.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a ketone.
Coupling Reactions: It can participate in coupling reactions like the Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone for halogen exchange.
Oxidation: Potassium permanganate or chromium trioxide for oxidation.
Reduction: Lithium aluminum hydride for reduction to alcohol.
Major Products
9-Aminononanoic Acid: Formed through substitution reactions.
9-Hydroxynonanoic Acid: Formed through reduction reactions.
Coupled Products: Formed through coupling reactions with various boronic acids.
Scientific Research Applications
Chemical Synthesis
Precursor in Organic Synthesis
9-Iodononanoic acid serves as a valuable precursor for synthesizing more complex organic molecules. Its iodine atom can facilitate various chemical reactions, making it an essential building block in organic chemistry.
Reactivity and Derivative Formation
The presence of the iodine atom enhances the compound's reactivity, allowing for the formation of derivatives that can be used in further synthetic pathways. For instance, derivatives of 9-iodononanoic acid have been explored for their potential applications in pharmaceuticals and agrochemicals.
Biological Applications
Role in Lipid Metabolism
Research indicates that 9-iodononanoic acid influences lipid metabolism by modulating key enzymes involved in fatty acid oxidation. This modulation can affect energy homeostasis and has implications for metabolic disorders.
Antimicrobial Properties
Studies have shown that compounds similar to 9-iodononanoic acid exhibit antimicrobial activity against various pathogens. The iodine atom may enhance the compound's efficacy by disrupting microbial membranes or interfering with metabolic processes within microorganisms.
Medical Applications
Therapeutic Potential
The compound is under investigation for its potential therapeutic properties, particularly in treating inflammatory diseases. Its ability to modulate inflammatory cytokine levels suggests it could play a role in managing conditions such as arthritis or other inflammatory disorders.
Diagnostic Imaging
Due to its iodine content, 9-iodononanoic acid is being explored as a radiolabeled compound for diagnostic imaging. Its properties may allow for enhanced visualization of biological processes in vivo, aiding in the diagnosis of various diseases.
Study on Lipid Peroxidation
A significant study highlighted the role of 9-iodononanoic acid as a product of lipid peroxidation. The findings indicated that exposure to oxidative stress leads to increased levels of this compound, which subsequently stimulates phospholipase A2 activity and eicosanoid production. This cascade is crucial in understanding thrombus formation and cardiovascular diseases .
Antitumor Activity Evaluation
Another study focused on the antitumor properties of iodinated fatty acids, including 9-iodononanoic acid. The results demonstrated that derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapeutics .
Mechanism of Action
The mechanism of action of 9-iodononanoic acid depends on its application. In chemical reactions, the iodine atom acts as a leaving group, facilitating various substitution and coupling reactions. In biological systems, it may interact with specific enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways involved can vary based on the specific context of its use .
Comparison with Similar Compounds
Structural and Chemical Properties
Key Observations :
- 9-Oxononanoic acid’s ketone group enhances its polarity compared to the branched Isononanoic acid, making it more reactive in nucleophilic additions .
- Isononanoic acid’s branched structure lowers its melting point and increases stability in industrial applications like lubricants .
- Oleic acid ’s unsaturated structure contributes to its role in biological membranes and industrial surfactants .
Functional Group Impact :
Comparison Highlights :
- Isononanoic acid poses higher risks due to skin/eye irritation and environmental toxicity (acute aquatic hazard) .
Research and Regulatory Considerations
- Regulatory Status: Isononanoic acid is regulated under TSCA (US) and PICCS (Philippines) for industrial use .
- Data Gaps: 9-Dodecynoic acid lacks detailed toxicological or ecological data in the evidence . 9-Iodononanoic acid remains uncharacterized in the provided sources, highlighting a need for future studies.
Biological Activity
9-Iodononanoic acid is a derivative of nonanoic acid, notable for its potential biological activities, particularly in lipid metabolism and inflammatory processes. This article delves into the biological activity of 9-iodononanoic acid, focusing on its effects on lipid metabolism, enzyme activity, and implications in health and disease.
9-Iodononanoic acid is classified as a medium-chain fatty acid, characterized by its aliphatic chain containing nine carbon atoms with an iodine substituent at the ninth position. This structural modification can influence its solubility and reactivity compared to other fatty acids.
Lipid Metabolism
- Inhibition of Lipogenesis : Research indicates that 9-iodononanoic acid may significantly inhibit lipogenesis in hepatic tissues. In studies involving rats, the administration of 9-oxononanoic acid (a related compound) resulted in a marked decrease in de novo fatty acid synthesis. Specifically, there was a reported 60% reduction in acetyl-CoA carboxylase activity, an important enzyme in fatty acid synthesis, alongside increased activity of carnitine palmitoyltransferase by 35% . This suggests that 9-iodononanoic acid may similarly affect lipid metabolism by modulating these key enzymatic pathways.
- Effect on Serum Lipids : The administration of 9-oxononanoic acid resulted in lower serum triacylglycerol levels without altering free fatty acids, indicating a shift towards enhanced lipid oxidation rather than storage .
Enzyme Activation
- Phospholipase A2 Activity : One of the critical findings regarding the biological activity of 9-iodononanoic acid is its ability to stimulate phospholipase A2 (PLA2) activity. PLA2 plays a pivotal role in the arachidonate cascade, leading to the production of eicosanoids such as thromboxane A2 (TxA2), which are involved in inflammatory responses and platelet aggregation .
Case Study: In Vivo Effects on Lipid Peroxidation
In a controlled study, rats were administered 9-oxononanoic acid, resulting in elevated levels of lipid peroxides and concurrent reductions in lipogenesis. The study highlighted that the addition of cyclooxygenase inhibitors significantly reduced the stimulation caused by 9-oxononanoic acid, indicating that its effects might be mediated through eicosanoid pathways .
| Parameter | Control Group | Treatment Group (9-Oxononanoic Acid) |
|---|---|---|
| Acetyl-CoA Carboxylase Activity | 100% | 40% |
| Carnitine Palmitoyltransferase Activity | 100% | 135% |
| Serum Triacylglycerols (mg/dL) | Normal Levels | Significantly Reduced |
| Lipid Peroxides (µM) | Baseline | Elevated |
Implications for Health
The biological activities of 9-iodononanoic acid suggest potential therapeutic implications, particularly concerning metabolic disorders and inflammatory conditions. By modulating lipid metabolism and promoting the arachidonate cascade, this compound could play a role in managing conditions such as obesity, diabetes, and cardiovascular diseases.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 9-Iodononanoic acid, and how can researchers optimize yield and purity?
- Methodological Answer : The synthesis typically involves iodination of nonanoic acid derivatives, such as via halogen exchange reactions using iodine sources (e.g., KI/I₂) under controlled conditions. Optimization requires monitoring reaction kinetics (e.g., via HPLC or TLC) and purification through recrystallization or column chromatography. Yield can be improved by adjusting solvent polarity (e.g., DMF for polar intermediates) and temperature (40–60°C). Purity is validated using NMR (¹H/¹³C) and mass spectrometry (ESI-MS) . Statistical tools like factorial design (e.g., ANOVA) help identify critical variables (e.g., catalyst concentration, reaction time) .
Q. How should researchers characterize 9-Iodononanoic acid to confirm structural integrity and functional group reactivity?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Confirm iodine substitution at the C9 position by analyzing deshielding effects (δ 2.5–3.5 ppm for α-protons).
- FT-IR : Identify carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and C-I bonds (~500–600 cm⁻¹).
- Elemental Analysis : Validate iodine content (theoretical ~45.7%).
Cross-referencing with NIST Chemistry WebBook standards ensures accuracy .
Q. What safety protocols are critical when handling 9-Iodononanoic acid in laboratory settings?
- Methodological Answer : Follow OSHA guidelines for corrosive and iodinated compounds:
- Use PPE (gloves, goggles) and work in a fume hood.
- Store in amber glass at 2–8°C to prevent photodegradation.
- Neutralize spills with sodium bicarbonate.
Safety Data Sheets (SDS) for analogous compounds (e.g., 9-Oxononanoic acid) recommend avoiding skin contact due to potential irritation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for 9-Iodononanoic acid under varying pH and temperature conditions?
- Methodological Answer : Conduct controlled stability studies using:
- Accelerated Degradation Testing : Expose the compound to pH 2–12 buffers at 40°C, sampling at intervals (0, 24, 48 hrs).
- HPLC-MS : Quantify degradation products (e.g., deiodinated derivatives).
Statistical models (e.g., Arrhenius plots) predict shelf-life, while ANOVA identifies significant degradation pathways . Replicate studies across labs to control for methodological variability .
Q. What strategies improve the solubility of 9-Iodononanoic acid in aqueous media for biological assays without compromising reactivity?
- Methodological Answer :
- Co-solvents : Use DMSO or ethanol (≤10% v/v) to enhance solubility while monitoring iodination stability via NMR.
- pH Adjustment : Ionize the carboxylic acid group (pH > 5) to form water-soluble salts (e.g., sodium 9-iodononanoate).
- Surfactants : Employ Tween-80 or cyclodextrins for micellar encapsulation. Validate biocompatibility using cell viability assays .
Q. How can computational chemistry (e.g., DFT) predict the reactivity of 9-Iodononanoic acid in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Model transition states (e.g., SN2 mechanisms) using software like Gaussian08. Optimize geometries at the B3LYP/6-31G(d) level.
- Electrostatic Potential Maps : Identify electrophilic regions (iodine atom) prone to nucleophilic attack.
Compare theoretical outcomes with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .
Data Analysis and Validation
Q. What statistical approaches are recommended for analyzing clustered data in studies involving 9-Iodononanoic acid’s biological activity?
- Methodological Answer : For clustered observations (e.g., repeated measurements in cell lines):
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
